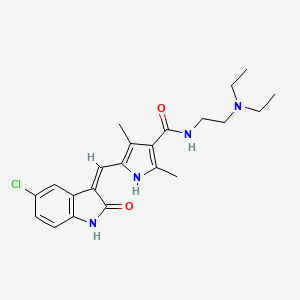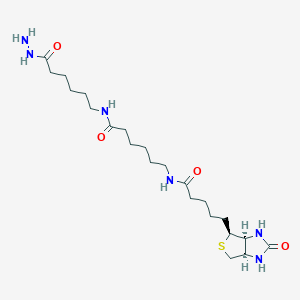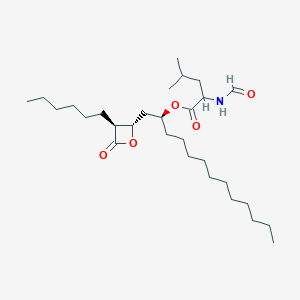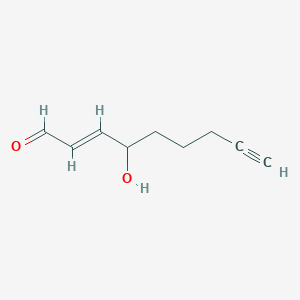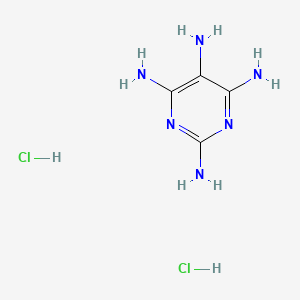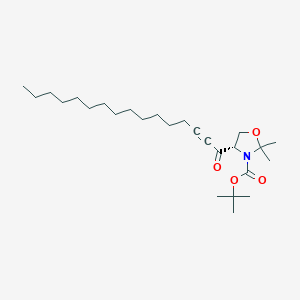
3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(1-oxo-2-hexadecyn-1-yl)-, 1,1-dimethylethyl ester, (4S)-
准备方法
合成路线和反应条件: CAY10621的合成涉及鞘氨醇类似物的制备。关键步骤包括形成恶唑烷环以及连接十六炔基。 反应条件通常涉及使用有机溶剂,如二甲基甲酰胺 (DMF)、二甲基亚砜 (DMSO) 和乙醇 .
工业生产方法: CAY10621的工业生产很可能遵循与实验室设置中使用的类似合成路线,但规模更大以适应更大的产量。 这将涉及优化反应条件以确保高产率和纯度,以及实施严格的质量控制措施以保持一致性 .
化学反应分析
反应类型: CAY10621主要由于存在反应性官能团(如恶唑烷环和十六炔基)而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件: 与CAY10621反应中常用的试剂包括DMF、DMSO和乙醇等有机溶剂。 反应通常在受控的温度和压力下进行以确保最佳结果 .
主要生成物: CAY10621反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,取代反应可能会导致形成具有不同官能团连接的CAY10621的各种衍生物 .
科学研究应用
CAY10621在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究鞘氨醇激酶1抑制的工具。在生物学和医学领域,由于其抑制SPHK1(参与细胞生长和存活的调节)的能力,它在癌症研究中显示出潜力。 在工业领域,CAY10621可用于开发针对SPHK1的新型治疗剂 .
作用机制
CAY10621通过特异性抑制鞘氨醇激酶1 (SPHK1) 来发挥作用。这种抑制会破坏鞘氨醇-1-磷酸 (S1P) 信号通路,该通路参与各种细胞过程,如细胞生长、存活和迁移。 通过抑制SPHK1,CAY10621可以减少癌细胞的增殖并诱导凋亡 .
相似化合物的比较
与其他类似化合物相比,CAY10621 对SPHK1 的特异性很高。一些类似化合物包括其他鞘氨醇激酶抑制剂,如FTY720(芬戈莫德)和ABC294640。 CAY10621 由于其对细胞的低毒性和其在耐药性肿瘤研究中的应用潜力而脱颖而出 .
属性
IUPAC Name |
tert-butyl (4S)-4-hexadec-2-ynoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(28)22-21-30-26(5,6)27(22)24(29)31-25(2,3)4/h22H,7-18,21H2,1-6H3/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBSGZPIDCXNEH-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC#CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC#CC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


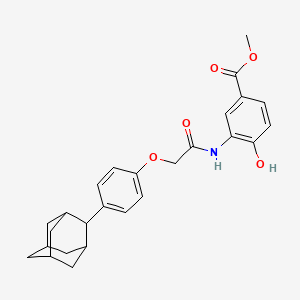
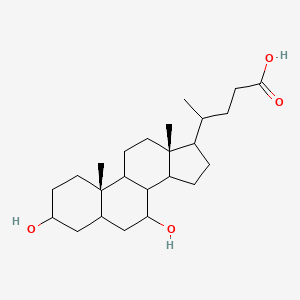
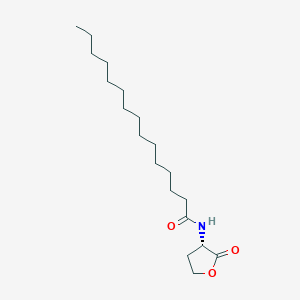
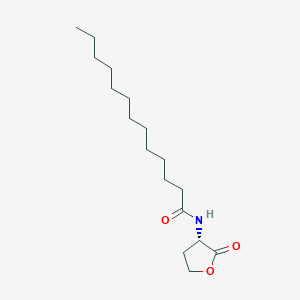
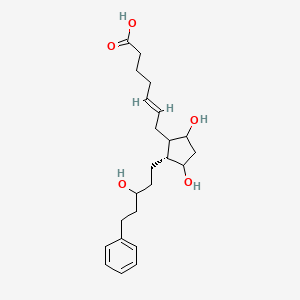
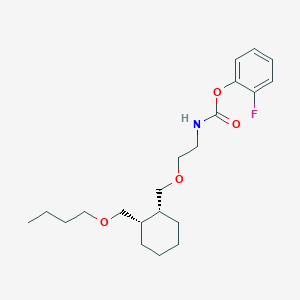
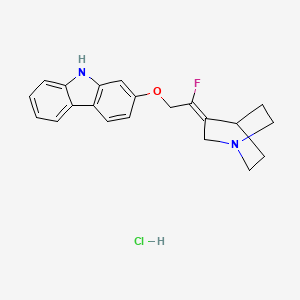
![(E)-oxido-pyrrolidin-1-yl-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B7852663.png)
